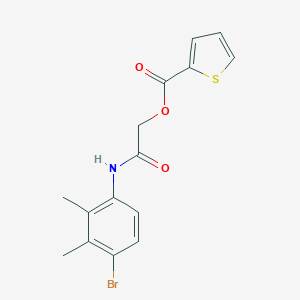
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as BRDME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can inhibit the activity of enzymes such as COX-2, which can lead to a decrease in inflammation and cancer cell proliferation. Physiologically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
実験室実験の利点と制限
One advantage of using 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One direction is to further investigate its anticancer and anti-inflammatory properties and develop it into a potential therapeutic agent. Another direction is to explore its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, the use of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate as a building block for synthesizing organic semiconductors could lead to the development of new materials for electronic devices.
合成法
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-bromo-2,3-dimethylaniline and ethyl 2-bromoacetate in the presence of a base to form 2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl bromide. The bromide is then reacted with thiophene-2-carboxylic acid in the presence of a base to form 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate.
科学的研究の応用
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In biochemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a building block for synthesizing organic semiconductors.
特性
製品名 |
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
分子式 |
C15H14BrNO3S |
分子量 |
368.2 g/mol |
IUPAC名 |
[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3S/c1-9-10(2)12(6-5-11(9)16)17-14(18)8-20-15(19)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,17,18) |
InChIキー |
ZPNDIBWCIPYNJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
正規SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![6-bromo-N-[4-(2-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270846.png)
![6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)